molecular formula C22H18N2O3S2 B2413788 (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one CAS No. 1164505-21-8

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one

Cat. No.: B2413788
CAS No.: 1164505-21-8
M. Wt: 422.52
InChI Key: PVEGYBSRGYOIOD-FCQUAONHSA-N
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Description

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a synthetic thiazolidinone derivative intended for research and development purposes. Compounds within the 2-iminothiazolidin-4-one class are of significant interest in medicinal chemistry due to their broad and modifiable biological profiles . Thiazolidinone scaffolds are frequently investigated for their potential pharmacological activities, which can include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties, depending on the specific substituents attached to the core structure . The presence of the tosyl (p-toluenesulfonyl) group at the N-3 position and the phenylimino moiety at the C-2 position makes this particular compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers utilize this family of compounds as privileged scaffolds for the design and synthesis of novel bioactive molecules . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-16-12-14-19(15-13-16)29(26,27)24-21(25)20(17-8-4-2-5-9-17)28-22(24)23-18-10-6-3-7-11-18/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEGYBSRGYOIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(SC2=NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the cyclization of substituted thioureas with a halo acetic acid derivative. One common method is the condensation of thioureas with chloroacetyl chloride and an aldehyde in a natural deep eutectic solvent. This green chemistry approach provides good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents are likely to be emphasized to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a key building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various chemical transformations, making it useful in synthetic organic chemistry.

Synthetic Methods

  • The synthesis typically involves the cyclization of thioureas with haloacetic acid derivatives. A notable method is the condensation of thioureas with chloroacetyl chloride and an aldehyde under green chemistry conditions, which emphasizes environmentally friendly solvents and reagents .

Biological Applications

Antimicrobial and Antitubercular Activities

  • Research indicates that (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one exhibits promising antimicrobial properties. It has been investigated for its potential effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

  • The compound has been synthesized as a potential cytotoxic and anticancer agent. Studies have shown that derivatives of thiazolidinones, including this compound, can inhibit cell proliferation in several cancer cell lines. For instance, it was evaluated for its anticancer activity against glioblastoma multiform cells and demonstrated significant cytotoxic effects .

Mechanism of Action

  • The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes or proteins involved in crucial biological pathways. Ongoing research aims to elucidate these pathways further .

Case Study 1: Antitumor Activity

A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidin-4-one derivatives, including this compound. The research found that certain derivatives exhibited potent antitumor effects against glioblastoma multiform cells through mechanisms involving reduced cell viability .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's antimicrobial properties were tested against various pathogens. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting its potential use in developing new antimicrobial agents .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Chemical Synthesis Building block for heterocyclesFacilitates synthesis under green chemistry conditions
Biological Activity Antimicrobial and anticancerExhibits significant cytotoxicity against cancer cells
Mechanism Insights Inhibits specific enzymesDisrupts essential biological pathways

Mechanism of Action

The mechanism of action of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with an imine and tosyl group. Its synthesis typically involves the reaction of phenyl isothiocyanate with appropriate amines under mild conditions, often utilizing catalysts to enhance yields and selectivity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies utilizing MTT assays, the compound demonstrated IC50 values in the low micromolar range (1.51–7.70 μM) against HTLV-1 infected cell lines, suggesting potent anticancer activity .
  • Mechanism of Action : The mechanism appears to involve intercalation into DNA, leading to cell necrosis after exposure. This was evidenced by necrosis rates of 75.37% in Jurkat cells following treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Antimicrobial Testing : The compound showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, indicating effective antibacterial activity .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Values Reference
CytotoxicityHTLV-1 infected cells1.51–7.70 μM
Necrosis InductionJurkat cells75.37%
Antimicrobial ActivityVarious bacteriaMIC values varied

Case Study 1: Anticancer Efficacy

A study by Da Silva et al. evaluated the anticancer efficacy of thiazolidinone derivatives, including this compound. The results demonstrated significant reductions in cell viability across multiple glioblastoma multiform cell lines, reinforcing the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial properties of various thiazolidinones, highlighting that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazolidinone structure could enhance its antimicrobial potency .

Q & A

Q. What are the optimized synthetic routes for (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a one-pot three-component reaction involving phenacyl bromides, pyridine, and methyl 2-(3-benzyl/alkyl-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)acetates in acetonitrile at room temperature . Key optimizations include:

  • Solvent choice : Acetonitrile enhances reaction efficiency due to its polarity and ability to stabilize intermediates.
  • Catalyst-free conditions : Avoidance of metal catalysts simplifies purification and reduces costs.
  • Temperature control : Room-temperature reactions minimize side products (e.g., oxidation) and improve stereochemical control.
    Yield improvements (up to 92%) are achieved through recrystallization (ethanol or DMF-acetic acid mixtures) and column chromatography .

Q. How can researchers confirm the stereochemical configuration (Z-isomer) of the compound?

Methodological Answer: The Z-configuration is verified using:

  • X-ray crystallography : Direct determination of molecular geometry, as demonstrated for analogous thiazolidinones .
  • NMR spectroscopy : Distinct coupling patterns between the imino (N–H) and aromatic protons confirm spatial arrangement.
  • IR spectroscopy : Stretching frequencies of C=N (1550–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) bonds provide additional evidence .

Q. What are the standard protocols for purifying this compound?

Methodological Answer: Purification methods include:

  • Recrystallization : Ethanol or DMF-acetic acid mixtures yield high-purity crystals (e.g., 92% recovery) .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves stereoisomers and removes unreacted precursors .
  • TLC monitoring : Precoated silica plates (hexane:ethyl acetate, 3:1) track reaction progress and confirm purity .

Advanced Research Questions

Q. How do reaction intermediates and mechanistic pathways influence the synthesis of this compound?

Methodological Answer: The synthesis proceeds via:

  • Michael addition : Formation of a zwitterionic intermediate from phenacyl bromide and pyridine .
  • 1,2-H shift : Stabilizes the intermediate, enabling cyclization.
  • Intramolecular cyclization : Forms the thiazolidinone ring with Z-selectivity.
    Mechanistic studies (e.g., isotopic labeling or DFT calculations) can identify rate-limiting steps and optimize pathways .

Q. What are the biological targets and pharmacological mechanisms of this compound?

Methodological Answer: Analogous thiazolidinones interact with:

  • Hemoglobin subunits : Inhibition of α/β-subunits via hydrophobic and hydrogen-bonding interactions, disrupting oxygen transport .
  • Microbial enzymes : Thiazolidinone derivatives exhibit antibacterial activity by targeting cell-wall synthesis (e.g., penicillin-binding proteins) .
  • Anticancer activity : Induction of apoptosis via ROS generation and mitochondrial pathway activation .
    Mechanistic validation requires molecular docking , MIC assays , and flow cytometry .

Q. How can structural puckering and nonplanar conformations impact the compound’s reactivity?

Methodological Answer:

  • Cremer-Pople parameters : Quantify puckering amplitude (q) and phase angle (φ) for the thiazolidinone ring . Nonplanar rings (q > 0.5 Å) enhance electrophilic reactivity at the imino group.
  • X-ray data : Distorted rings increase strain, facilitating nucleophilic attacks (e.g., hydrolysis or substitution) .
  • DFT calculations : Predict conformational preferences and correlate with experimental reactivity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies arise from:

  • Solubility differences : Use DMSO or cyclodextrin-based carriers to standardize bioavailability .
  • Assay conditions : Validate MIC values under consistent pH, temperature, and inoculum size.
  • Structural analogs : Compare activity of Z- vs. E-isomers to isolate stereochemical effects .
    Statistical tools (e.g., ANOVA) and meta-analyses of published data are critical .

Q. What advanced spectroscopic techniques are used to characterize charge-transfer interactions in this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/S) in crystals .
  • NCI-RDG (Non-Covalent Interaction Index) : Visualizes weak interactions (van der Waals, π-π stacking) via reduced density gradient plots .
  • UV-Vis and fluorescence spectroscopy : Detect charge-transfer bands (λmax ~350–400 nm) in solution .

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